
9,9'-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): is a complex organic compound known for its unique structural properties It consists of two fluorenol units connected by a prop-1-yne-1,3-diyl linker, with tert-butyl groups providing steric hindrance
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) typically involves the coupling of 2,7-di-tert-butyl-9H-fluoren-9-ol with a prop-1-yne-1,3-diyl linker. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenol units, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenol units to fluorenes.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Fluorene derivatives.
Substitution: Compounds with modified tert-butyl groups.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of organic reaction mechanisms and material properties.
Biology and Medicine:
Industry: In the field of organic electronics, this compound is of interest for its potential use in organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties and stability.
作用機序
The mechanism by which 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) exerts its effects is primarily related to its electronic structure. The presence of the prop-1-yne-1,3-diyl linker and tert-butyl groups influences the compound’s electronic properties, making it suitable for use in electronic applications. The molecular targets and pathways involved are typically related to the compound’s ability to participate in electron transfer processes and its stability under various conditions.
類似化合物との比較
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(9H-fluoren-9-ol): This compound has a similar fluorenol structure but with a biphenyl linker instead of a prop-1-yne-1,3-diyl linker.
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol): Similar to the above compound but with tert-butyl groups.
Uniqueness: The unique aspect of 9,9’-(Prop-1-yne-1,3-diyl)bis(2,7-di-tert-butyl-9H-fluoren-9-ol) lies in its prop-1-yne-1,3-diyl linker, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics.
特性
CAS番号 |
64527-43-1 |
|---|---|
分子式 |
C45H52O2 |
分子量 |
624.9 g/mol |
IUPAC名 |
2,7-ditert-butyl-9-[3-(2,7-ditert-butyl-9-hydroxyfluoren-9-yl)prop-2-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C45H52O2/c1-40(2,3)28-14-18-32-33-19-15-29(41(4,5)6)25-37(33)44(46,36(32)24-28)22-13-23-45(47)38-26-30(42(7,8)9)16-20-34(38)35-21-17-31(27-39(35)45)43(10,11)12/h14-21,24-27,46-47H,22H2,1-12H3 |
InChIキー |
SUHHIWRYWNPRFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(C2(CC#CC4(C5=C(C=CC(=C5)C(C)(C)C)C6=C4C=C(C=C6)C(C)(C)C)O)O)C=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


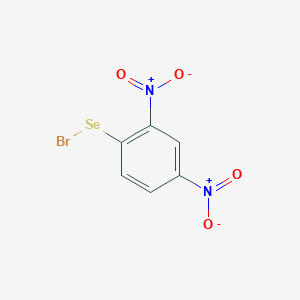
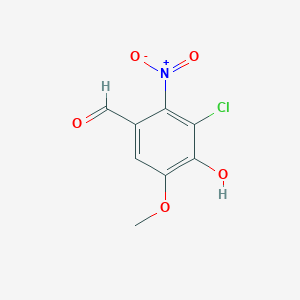

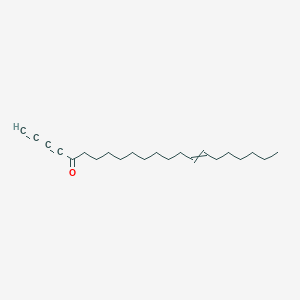
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)
![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)
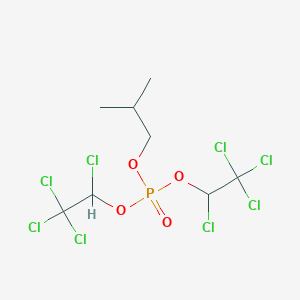
![1-[4-(1-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14496178.png)
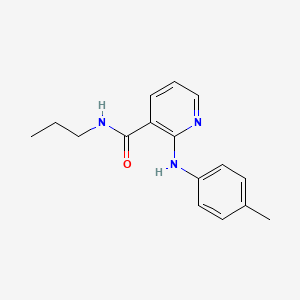
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
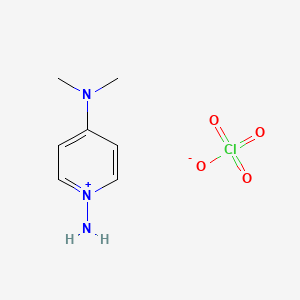
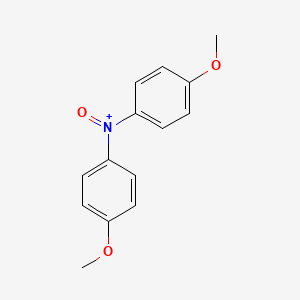
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
